molecular formula C8H7BrClNS B2641253 6-Bromo-1-benzothiophen-2-amine hydrochloride CAS No. 604757-36-0

6-Bromo-1-benzothiophen-2-amine hydrochloride

Cat. No. B2641253
CAS RN: 604757-36-0
M. Wt: 264.57
InChI Key: DXEGIOHBMCDNII-UHFFFAOYSA-N
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Description

6-Bromo-1-benzothiophen-2-amine hydrochloride, also known as Benzo[b]thiophen-2-aMine, 6-broMo-, hydrochloride (1:1), is a chemical compound with the molecular formula C8H7BrClNS and a molecular weight of 264.58 .

Scientific Research Applications

Synthesis and Organic Chemistry

6-Bromo-1-benzothiophen-2-amine hydrochloride serves as a precursor in the synthesis of complex organic molecules. For example, it is involved in the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines, highlighting its role in producing selective estrogen receptor modulators and their analogs through various synthetic routes (Petrov, Popova, & Androsov, 2015). These compounds have potential applications in drug development, particularly in treating diseases such as breast cancer by targeting estrogen receptors.

Materials Science

In materials science, derivatives of 6-Bromo-1-benzothiophen-2-amine hydrochloride are used to create novel materials with specific properties. For instance, the synthesis of luminescent covalent-organic polymers (COPs) for detecting nitroaromatic explosives and small organic molecules utilizes bromophenyl derivatives. These materials exhibit high sensitivity and selectivity, making them promising for security and environmental monitoring applications (Xiang & Cao, 2012).

Antitumor Activity

Research into antitumor benzothiazoles has revealed the synthesis and biological properties of C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles, indicating the potential therapeutic applications of benzothiazole derivatives in cancer treatment. These studies focus on understanding the metabolic pathways and optimizing the antitumor efficacy of such compounds (Kashiyama et al., 1999).

Pharmaceutical Development

In pharmaceutical development, 6-Bromo-1-benzothiophen-2-amine hydrochloride derivatives are explored for designing EGFR inhibitors as targeted anticancer agents. These efforts aim to develop new medications with improved efficacy against specific cancer types by inhibiting the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers (Allam et al., 2020).

Environmental Science

Additionally, studies on the high-temperature pyrolysis of bromophenols, including derivatives of 6-Bromo-1-benzothiophen-2-amine hydrochloride, contribute to understanding the formation mechanisms of dioxins and other hazardous combustion byproducts. This research is vital for environmental science, focusing on minimizing the environmental impact of brominated flame retardants during disposal and accidental fires (Evans & Dellinger, 2003).

properties

IUPAC Name

6-bromo-1-benzothiophen-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS.ClH/c9-6-2-1-5-3-8(10)11-7(5)4-6;/h1-4H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEGIOHBMCDNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-benzothiophen-2-amine hydrochloride

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